molecular formula C47H61N9O8S B14204750 L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine CAS No. 918895-53-1

L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine

Cat. No.: B14204750
CAS No.: 918895-53-1
M. Wt: 912.1 g/mol
InChI Key: VEPWTSRSPMFXDS-HATNXYCOSA-N
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Description

L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine is a peptide compound composed of six amino acids: tryptophan, lysine, tyrosine, methionine, tryptophan, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.

    Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-tyrosyl-L-lysyl-L-tyrosyl-L-tryptophan: A similar peptide with a different sequence of amino acids.

    Slotoxin: A peptide with a complex structure and specific biological activity.

    Oxyntomodulin: A naturally occurring peptide hormone with distinct physiological functions.

Uniqueness

L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

918895-53-1

Molecular Formula

C47H61N9O8S

Molecular Weight

912.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C47H61N9O8S/c1-27(2)41(47(63)64)56-46(62)40(24-30-26-51-36-13-7-5-11-33(30)36)55-44(60)38(19-21-65-3)53-45(61)39(22-28-15-17-31(57)18-16-28)54-43(59)37(14-8-9-20-48)52-42(58)34(49)23-29-25-50-35-12-6-4-10-32(29)35/h4-7,10-13,15-18,25-27,34,37-41,50-51,57H,8-9,14,19-24,48-49H2,1-3H3,(H,52,58)(H,53,61)(H,54,59)(H,55,60)(H,56,62)(H,63,64)/t34-,37-,38-,39-,40-,41-/m0/s1

InChI Key

VEPWTSRSPMFXDS-HATNXYCOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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